9-Decyl-9H-carbazole-3,6-dicarbaldehyde
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Overview
Description
9-Decyl-9H-carbazole-3,6-dicarbaldehyde is an organic compound belonging to the carbazole family. Carbazoles are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science. The compound’s structure consists of a carbazole core substituted with a decyl group at the 9-position and aldehyde groups at the 3 and 6 positions.
Preparation Methods
The synthesis of 9-Decyl-9H-carbazole-3,6-dicarbaldehyde typically involves the following steps:
Synthesis of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Cadogan reaction.
Introduction of the Decyl Group: The decyl group can be introduced via alkylation reactions using decyl halides in the presence of a base.
Formylation at the 3 and 6 Positions: The aldehyde groups are introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide.
Chemical Reactions Analysis
9-Decyl-9H-carbazole-3,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the carbazole core, particularly at the 3 and 6 positions.
Scientific Research Applications
9-Decyl-9H-carbazole-3,6-dicarbaldehyde has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its photophysical properties.
Medicinal Chemistry: Carbazole derivatives, including this compound, have shown potential as antiproliferative, antitumor, and antibacterial agents.
Materials Science: The compound is utilized in the synthesis of coordination cages and other supramolecular structures for applications in catalysis and molecular recognition.
Mechanism of Action
The mechanism of action of 9-Decyl-9H-carbazole-3,6-dicarbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
9-Decyl-9H-carbazole-3,6-dicarbaldehyde can be compared with other carbazole derivatives:
9-Benzyl-9H-carbazole-3,6-dicarbaldehyde: Similar in structure but with a benzyl group instead of a decyl group.
9-Ethyl-9H-carbazole-3,6-dicarbaldehyde: Contains an ethyl group at the 9-position and is known for its antitumor activity.
9-Allyl-9H-carbazole-3,6-dicarbaldehyde: Features an allyl group and is used in various organic synthesis applications.
These comparisons highlight the unique properties and applications of this compound, particularly its longer alkyl chain, which can influence its solubility and interaction with other molecules.
Properties
CAS No. |
622837-05-2 |
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Molecular Formula |
C24H29NO2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
9-decylcarbazole-3,6-dicarbaldehyde |
InChI |
InChI=1S/C24H29NO2/c1-2-3-4-5-6-7-8-9-14-25-23-12-10-19(17-26)15-21(23)22-16-20(18-27)11-13-24(22)25/h10-13,15-18H,2-9,14H2,1H3 |
InChI Key |
PXUAGTBRRXGESG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O |
Origin of Product |
United States |
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